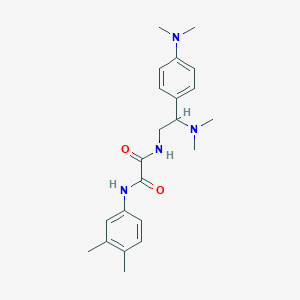

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide

Descripción

N1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. Its structure features two distinct substituents:

- N1-substituent: A 2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl group, which introduces dual dimethylamino functionalities on both the ethyl chain and the aromatic ring.

- N2-substituent: A 3,4-dimethylphenyl group, providing steric bulk and lipophilicity.

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3,4-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2/c1-15-7-10-18(13-16(15)2)24-22(28)21(27)23-14-20(26(5)6)17-8-11-19(12-9-17)25(3)4/h7-13,20H,14H2,1-6H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFLUCTZBCSKEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is a synthetic compound with potential therapeutic applications. Its complex structure, featuring dimethylamino and oxalamide functional groups, suggests significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H30N4O3

- Molecular Weight : 398.5 g/mol

- CAS Number : 941933-01-3

The compound's structure includes two dimethylamino groups and an oxalamide linkage, which are critical for its biological interactions.

The biological activity of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is primarily attributed to its ability to interact with various molecular targets. The dimethylamino groups facilitate hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to target proteins. This interaction can modulate several biochemical pathways, potentially leading to therapeutic effects.

Antitumor Activity

Several studies have indicated that oxalamide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

- Case Study 1 : A study demonstrated that a related oxalamide compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.

- Case Study 2 : Another investigation reported that the compound exhibited selective toxicity against prostate cancer cells (PC-3), with IC50 values indicating potent activity compared to standard chemotherapeutics.

Antimicrobial Activity

Research has shown that compounds with similar structures to N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide possess significant antimicrobial properties:

- In vitro Studies : The compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing moderate to high antibacterial activity.

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Neuropharmacological Effects

Given its structural features, this compound may also affect neurological pathways:

- Case Study 3 : Research into similar dimethylamino-containing compounds revealed potential neuroprotective effects in models of neurodegenerative diseases. These compounds showed promise in reducing oxidative stress and inflammation in neuronal cells.

Data Summary

Comparación Con Compuestos Similares

The compound’s structural and functional attributes are compared below with key analogs from the evidence.

Oxalamide Derivatives

N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225)

- Core Structure : Oxalamide backbone.

- Substituents :

- N1: 2,3-Dimethoxybenzyl (electron-rich aromatic group).

- N2: 2-(Pyridin-2-yl)ethyl (heteroaromatic substituent).

- Key Differences: The target compound replaces dimethoxy and pyridyl groups with dimethylamino and dimethylphenyl moieties, enhancing basicity and lipophilicity. Pharmacokinetics: No. 2225 was studied for absorption and metabolism, with methoxy groups likely undergoing demethylation, whereas dimethylamino groups in the target compound may resist metabolic degradation, prolonging bioavailability .

Table 1: Oxalamide Derivatives Comparison

*logP inferred from substituent contributions.

Pyrido-Pyrimidinone Derivatives

2-[4-(Dimethylamino)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Core Structure : Pyrido[1,2-a]pyrimidin-4-one (rigid heterocyclic system).

- Substituents: 4-(Dimethylamino)phenyl at position 2. Piperazinyl at position 5.

- Key Differences: The rigid pyrido-pyrimidinone core likely enhances target binding affinity compared to the flexible oxalamide backbone.

Table 2: Heterocyclic Analog Comparison

Glutaramide and Benzamide Analogs

NJS36 (Glutaramide Derivative)

- Core Structure : Glutaramide (five-carbon diamide).

- Substituents: Multiple ethylene glycol chains and a dimethylamino-thieno group.

- Both compounds utilize dimethylamino groups for solubility modulation and receptor interaction .

(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226)

- Core Structure : Benzamide.

- Substituents :

- 3,4-Dimethylphenyl (similar to the target compound’s N2 group).

- Chiral methoxy-alkyl chain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.